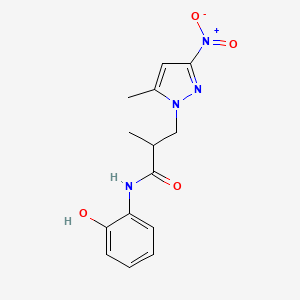![molecular formula C11H9Br2ClN4OS B10958217 4-chloro-N'-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10958217.png)
4-chloro-N'-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N’-[(Z)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’-[(Z)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Bromination of the thiophene ring: This step involves the use of bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions on the thiophene ring.
Condensation reaction: The final step involves the condensation of the brominated thiophene derivative with the pyrazole carboxylic acid hydrazide in the presence of a suitable condensing agent like acetic anhydride or carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group or the double bonds within the molecule, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and bromo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Oxidized thiophene derivatives.
Reduction products: Reduced pyrazole derivatives.
Substitution products: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-CHLORO-N’-[(Z)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-CHLORO-N’-[(Z)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N’-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 4-CHLORO-N’-[(Z)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
The presence of both chloro and dibromo substituents in 4-CHLORO-N’-[(Z)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE imparts unique electronic and steric properties, making it distinct from its analogs
Properties
Molecular Formula |
C11H9Br2ClN4OS |
|---|---|
Molecular Weight |
440.54 g/mol |
IUPAC Name |
4-chloro-N-[(Z)-(4,5-dibromothiophen-2-yl)methylideneamino]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9Br2ClN4OS/c1-5-8(14)9(18(2)17-5)11(19)16-15-4-6-3-7(12)10(13)20-6/h3-4H,1-2H3,(H,16,19)/b15-4- |
InChI Key |
ACBCIRABIYEPGP-TVPGTPATSA-N |
Isomeric SMILES |
CC1=NN(C(=C1Cl)C(=O)N/N=C\C2=CC(=C(S2)Br)Br)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC(=C(S2)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B10958136.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B10958143.png)
![[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10958150.png)
![2-Amino-5-methyl-7-(thiophen-3-yl)-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile](/img/structure/B10958161.png)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10958165.png)
![1,1'-Hexane-1,6-diylbis{3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea}](/img/structure/B10958171.png)
![4-(3-methoxypropyl)-5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10958173.png)
![N'-{[(4-fluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10958182.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958188.png)
![(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10958193.png)

![3,6-dicyclopropyl-1-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958222.png)
![1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10958223.png)
![2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10958226.png)
